molecular formula C19H21F2N3O2S B2821552 N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 398996-30-0

N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B2821552
CAS No.: 398996-30-0
M. Wt: 393.45
InChI Key: WYQIHUPIIFFBOF-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound for research and development purposes. It is provided as a solid and has a molecular weight of 505.6 g/mol and a molecular formula of C23H25F2N5O2S2 . The compound features a piperazine core substituted with a carbothioamide group, linking to a difluoromethoxyphenyl ring and a methoxyphenyl ring . Piperazine derivatives are a significant class in medicinal chemistry and are investigated for a wide spectrum of potential biological activities, though the specific research applications and mechanism of action for this particular compound are not yet well-characterized in the available scientific literature. This product is intended for use by qualified researchers in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-25-17-5-3-2-4-16(17)23-10-12-24(13-11-23)19(27)22-14-6-8-15(9-7-14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQIHUPIIFFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using methoxybenzene derivatives.

    Formation of the Carbothioamide: The final step involves the reaction of the intermediate with thiocarbonyldiimidazole or similar reagents to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of difluoromethoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors.

Case Study :
A study highlighted the role of piperazine derivatives in alleviating symptoms of anxiety and depression by acting on the serotonin receptor pathways. The compound's structure allows for enhanced binding affinity to these receptors, suggesting its potential as an antidepressant agent .

Oncology

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Its ability to inhibit pyruvate kinase M2 (PKM2) has been studied for its implications in cancer metabolism.

Case Study :
In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The modulation of metabolic pathways associated with cancer progression presents a compelling avenue for further investigation.

Metabolic Disorders

This compound is also being explored for its effects on metabolic syndromes. Its interaction with enzymes involved in metabolic pathways can potentially lead to improvements in glucose metabolism and insulin sensitivity.

Case Study :
Research has indicated that similar compounds can enhance insulin signaling pathways, thereby improving glucose uptake in muscle cells. This effect was observed in animal models where administration of piperazine derivatives led to decreased blood glucose levels and improved metabolic profiles .

Comparative Analysis of Related Compounds

Compound NameTarget PathwayApplication AreaObserved Effects
This compoundPKM2 InhibitionOncologyInduces apoptosis, reduces cell viability
1-(2-Methoxyphenyl)piperazineSerotonin Receptor ModulationNeuropharmacologyAlleviates anxiety and depression symptoms
Piperazine DerivativesInsulin SignalingMetabolic DisordersImproves glucose metabolism

Mechanism of Action

The mechanism by which N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exerts its effects depends on its interaction with molecular targets. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Position 4 Substitutions

The piperazine core’s position 4 substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Position 4 Substituent Functional Group Key Properties/Activity
Target Compound 2-Methoxyphenyl Carbothioamide Enhanced lipophilicity due to OCHF₂
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide 2-Fluorophenyl Carbothioamide Fluorine’s electron-withdrawing effects may alter receptor binding
N-(4-Fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide 4-Methoxyphenyl Carbothioamide Methoxy group increases electron density
4-(3-Pyridinyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide 3-Pyridinyl Carbothioamide Pyridine’s basicity may enhance solubility
Carbothioamide vs. Carboxamide Derivatives

Replacing the thioamide (C=S) with amide (C=O) alters hydrogen-bonding capacity and metabolic stability:

  • IR spectra confirm C=S stretching at ~1240–1258 cm⁻¹ .

Substituent Effects on Aromatic Rings

Difluoromethoxy vs. Methoxy/Halogen Groups
  • Difluoromethoxy (OCHF₂) : Introduces strong electron-withdrawing effects and higher lipophilicity (logP ~2.5–3.0) compared to methoxy (OCH₃, logP ~1.5–2.0). This enhances blood-brain barrier permeability .
  • Fluorine/Chloro Substituents : Compounds like 4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide exhibit moderate logP (~2.8) but reduced steric bulk compared to OCHF₂.
Substituted Phenyl vs. Heteroaromatic Groups
  • Pyridinyl Substituents : Analogs like 4-(3-pyridinyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may exhibit improved solubility in aqueous media due to the pyridine’s basic nitrogen.
  • Quinazolinone Derivatives: Compounds such as N-(4-chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (melting point: 189–199°C) demonstrate how fused heterocycles enhance thermal stability.

Analytical Data

  • IR Spectroscopy : Expected C=S stretching at ~1240–1255 cm⁻¹ and absence of C=O bands (~1660–1680 cm⁻¹) confirm carbothioamide formation .
  • ¹H/¹³C NMR : Signals for OCHF₂ (δ ~6.0–6.5 ppm for CHF₂) and aromatic protons (δ ~6.8–7.5 ppm) align with similar structures .

Biological Activity

N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}F2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 372.44 g/mol

This compound features a piperazine core, which is often associated with various pharmacological activities, including antidepressant and antitumor properties.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor activity through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
  • Induction of Apoptosis : Studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapies .

Neuropharmacological Effects

The compound's structural features suggest potential activity at serotonergic receptors. Similar compounds have been evaluated for their affinity towards receptors such as 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders.

Biological Activity Data

A summary of biological activities related to this compound is presented below:

Activity Effect Reference
AntitumorInhibits cancer cell growth
AntidepressantAffinity for serotonergic receptors
Enzyme InhibitionPotential AChE inhibition
AntibacterialEffective against certain strains

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antitumor Efficacy : A study evaluated the efficacy of piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability when combined with doxorubicin .
  • Neuropharmacological Evaluation : Another research focused on derivatives of N-(2-methoxyphenyl)piperazine, assessing their antidepressant-like activity through various behavioral tests. The results indicated that these compounds could significantly alter locomotor activity and induce antidepressant effects in animal models .
  • Enzyme Inhibition Studies : The enzyme inhibitory potential of related compounds was assessed, revealing significant activity against acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide?

  • Methodological Answer : Synthesis typically involves multi-step processes:
  • Step 1 : Coupling of 4-(difluoromethoxy)aniline with a 2-methoxyphenyl-piperazine intermediate using reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine backbone .
  • Step 2 : Introduction of the carbothioamide group via reaction with carbon disulfide or thioacetic acid under basic conditions .
  • Optimization : Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic methods are recommended for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and piperazine ring integrity .
  • IR Spectroscopy : Identification of carbothioamide (C=S stretch at ~1250 cm1^{-1}) and methoxy groups (C-O stretch at ~1050 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~407.44 g/mol) .

Q. How do common substituents on the piperazine ring influence the compound's physicochemical properties?

  • Methodological Answer : Substituents alter logP (lipophilicity) and solubility:
SubstituentEffect on LogPSolubility (DMSO)Source
Difluoromethoxy (Ar)↑ Lipophilicity↓ Solubility
2-MethoxyphenylModerate polarityModerate solubility
  • Rationale : Electron-withdrawing groups (e.g., difluoromethoxy) increase metabolic stability but reduce aqueous solubility .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of piperazine carbothioamide derivatives in different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based assays to rule out false positives from thiol-reactive intermediates .
  • Receptor Profiling : Use radioligand binding assays (e.g., 5-HT1A_{1A} serotonin receptors) to confirm target engagement, as structural analogs show affinity for neurotransmitter receptors .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if conflicting results arise from rapid degradation .

Q. How can computational modeling enhance the design of derivatives for improved target receptor binding affinity?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT1A_{1A} receptors. Focus on piperazine ring orientation (coplanar vs. perpendicular to aryl groups) to predict agonist/antagonist activity .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for substituent effects on IC50_{50} values .

Q. What methodological approaches are critical for establishing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), or electron-donating (methoxy) groups at the 4-position of the phenyl ring .
  • Biological Testing : Compare IC50_{50} values across assays (e.g., enzyme inhibition, cell viability) to identify key functional groups.
  • Case Study :
Analog (R-group)IC50_{50} (µM)Activity Trend
-CF3_30.45Highest potency
-OCH3_31.2Moderate
-Cl2.8Lowest

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS to detect active metabolites in vivo that may not be present in vitro .
  • 3D Tumor Models : Transition from 2D cell cultures to spheroids or organoids to better mimic in vivo conditions .

Tables for Comparative Analysis

Q. Table 1: Key Synthetic Parameters for Piperazine Derivatives

ParameterOptimal ConditionImpact on YieldSource
Coupling AgentDBU (vs. DCC)↑ 15%
Reaction Temperature60°C (vs. RT)↑ Purity
Purification MethodColumn Chromatography>95% Purity

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget ReceptorIC50_{50} (nM)Notes
N-(4-Trifluoromethoxyphenyl) analog5-HT1A_{1A}12.5High selectivity
N-(4-Chlorophenyl) analogDopamine D2230Off-target activity

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